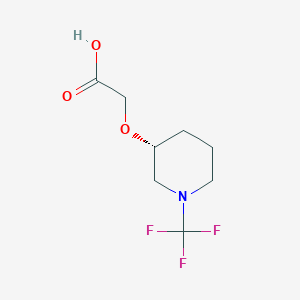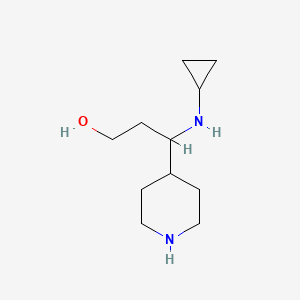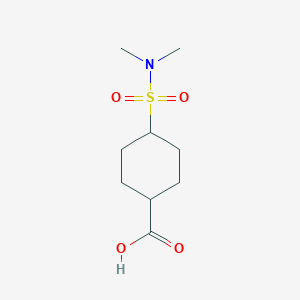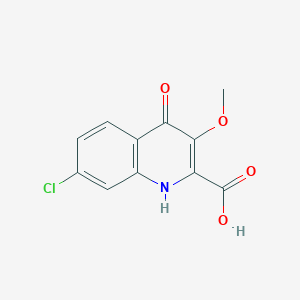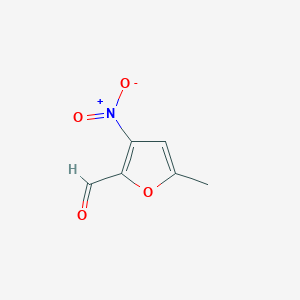
5-Methyl-3-nitro-2-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxaldehyde, 5-methyl-3-nitro- is an organic compound with the molecular formula C6H5NO4 It is a derivative of furfural, where the furan ring is substituted with a methyl group at the 5-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-furancarboxaldehyde, 5-methyl-3-nitro- typically involves the nitration of 5-methylfurfural. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production methods for 2-furancarboxaldehyde, 5-methyl-3-nitro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxaldehyde, 5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-methyl-3-nitro-2-furancarboxylic acid
Reduction: 5-methyl-3-amino-2-furancarboxaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, 5-methyl-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-furancarboxaldehyde, 5-methyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Furancarboxaldehyde, 5-nitro-: Lacks the methyl group, which affects its physical and chemical properties.
Furfural: The parent compound without any substituents, used widely in the chemical industry
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and biological activities .
Propiedades
Fórmula molecular |
C6H5NO4 |
|---|---|
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
5-methyl-3-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-2-5(7(9)10)6(3-8)11-4/h2-3H,1H3 |
Clave InChI |
BQWXUQOVTVWAKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


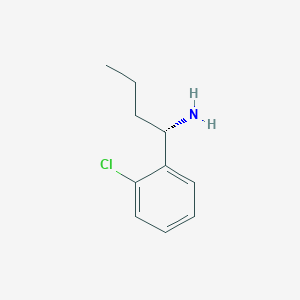
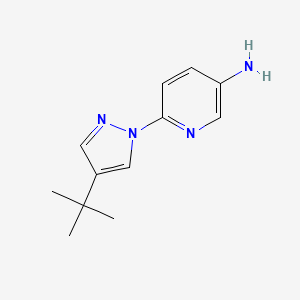


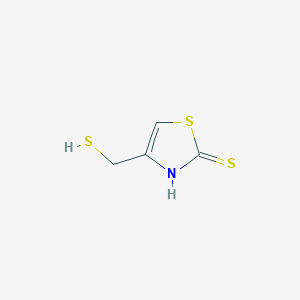

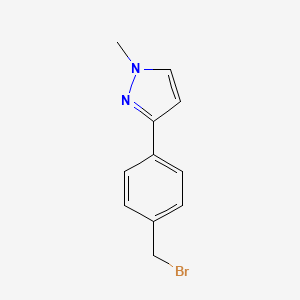
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
